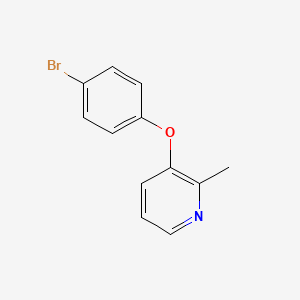

3-(4-Bromophenoxy)-2-methylpyridine

Description

3-(4-Bromophenoxy)-2-methylpyridine is a brominated aromatic compound featuring a pyridine core substituted with a methyl group at the 2-position and a 4-bromophenoxy moiety at the 3-position. The phenoxy group is linked via an ether bond, suggesting synthesis through methods such as the Mitsunobu reaction, which is commonly employed for coupling alcohols and phenols . For instance, compounds like 3-((4-Bromo-2,6-dichlorophenoxy)methyl)-2-methylpyridine (27) highlight the use of bromophenoxy groups in medicinal chemistry, particularly as trypanocidal agents targeting N-myristoyltransferase .

The molecular formula of this compound is inferred as C₁₂H₁₀BrNO, with a molecular weight of 280.12 g/mol. Its structure combines the electron-withdrawing bromine atom (on the phenoxy ring) and the electron-donating methyl group (on the pyridine ring), which may influence its electronic distribution, solubility, and biological interactions.

Properties

Molecular Formula |

C12H10BrNO |

|---|---|

Molecular Weight |

264.12 g/mol |

IUPAC Name |

3-(4-bromophenoxy)-2-methylpyridine |

InChI |

InChI=1S/C12H10BrNO/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,1H3 |

InChI Key |

PHXFTVHPVZLGMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)-2-methylpyridine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-3-hydroxypyridine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-2-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxyl group.

Reduction: The nitro group (if present) can be reduced to an amine.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts with appropriate ligands.

Major Products Formed

Nucleophilic Substitution: Various substituted phenoxypyridines.

Oxidation: 3-(4-Bromophenoxy)-2-carboxypyridine.

Reduction: 3-(4-Bromophenoxy)-2-methylaminopyridine.

Coupling Reactions: Biaryl derivatives.

Scientific Research Applications

3-(4-Bromophenoxy)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Structural and Electronic Comparisons

- The 4-bromophenoxy group increases lipophilicity (logP), which may improve blood-brain barrier penetration, as seen in related trypanocidal compounds . In contrast, 2-(4-Bromophenyl)pyridine lacks the ether linkage, reducing its polarity and possibly limiting solubility in aqueous environments .

- Halogen Positioning: Compounds with bromine at the para position (e.g., this compound) exhibit distinct electronic profiles compared to ortho- or meta-substituted analogs. For example, 2-Bromo-3-methylpyridine places bromine adjacent to the methyl group, creating a sterically crowded environment that may hinder reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.